molecular formula C14H14N2O4S B5192380 N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide

N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B5192380
M. Wt: 306.34 g/mol
InChI Key: PNHJEMHGZWHSEJ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-nitrobenzenesulfonamide ( 16937-23-8) is a high-purity sulfonamide derivative supplied for research and development purposes. This compound has a molecular formula of C 14 H 14 N 2 O 4 S and a molecular weight of 306.34 g/mol . Sulfonamides are a significant class of organic compounds with a wide range of applications in scientific research. They are recognized for their biocompatibility and ease of synthesis, making them valuable building blocks in organic and medicinal chemistry . Recent research into structurally similar N-(aryl)-nitrobenzenesulfonamides has shown that these compounds can exhibit various biological activities, including potential as anticancer agents, carbonic anhydrase inhibitors, and antimicrobial agents . Furthermore, such sulfonamide derivatives serve as useful intermediates in metal-catalyzed cross-coupling reactions to form C–N bonds and in the synthesis of more complex heterocyclic systems . The mechanism of action for sulfonamide derivatives in biological contexts often stems from their ability to mimic para-aminobenzoic acid (PABA), thereby competitively inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of dihydrofolic acid, which is essential for bacterial DNA synthesis and cell division . In the solid state, the molecular conformation and crystal packing of these compounds are often stabilized by characteristic hydrogen-bonding patterns, such as intramolecular N–H···O bonds forming S(7) motifs and intermolecular networks that can influence material properties . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-6-7-12(8-11(10)2)15-21(19,20)14-5-3-4-13(9-14)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHJEMHGZWHSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: N-(3,4-dimethylphenyl)-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: 3,4-dicarboxyphenyl-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonamide group can also form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

The 3,4-dimethylphenyl group in the target compound distinguishes it from analogs with different substituents or substitution patterns. Key comparisons include:

Compound Name (CAS/Stock #) Aniline Substituents Nitro Position Key Properties/Activities Source
N-(3,4-Dimethylphenyl)-3-nitrobenzenesulfonamide 3,4-dimethyl 3 Antimicrobial activity Synthesized
N-(3,4-Dimethoxyphenyl)-3-nitrobenzenesulfonamide (H58758) 3,4-dimethoxy 3 Higher polarity due to methoxy groups Alfa Aesar
N-(3,5-Dimethoxyphenyl)-3-nitrobenzenesulfonamide (H58009) 3,5-dimethoxy 3 Altered steric hindrance Alfa Aesar
N-(2,3-Dimethylphenyl)benzenesulfonamide 2,3-dimethyl Lower nitro-related reactivity Literature

Key Findings :

  • Electron-donating vs. electron-withdrawing groups : Methoxy substituents (e.g., H58758) increase polarity and may enhance solubility compared to methyl groups .
  • Substitution position: 3,4-dimethylphenyl vs.
  • Nitro group absence : The absence of a nitro group in N-(2,3-dimethylphenyl)benzenesulfonamide reduces electrophilic character, correlating with diminished antimicrobial activity in some studies .

Nitro Group Position on the Benzenesulfonamide Moiety

The 3-nitro position in the target compound contrasts with analogs featuring nitro groups at the 2- or 4-positions:

Compound Name (CAS/Stock #) Nitro Position Biological Activity Source
This compound 3 Moderate antimicrobial Synthesized
N-(3,4-Dimethoxyphenyl)-4-nitrobenzenesulfonamide (H58147) 4 Enhanced enzyme inhibition Alfa Aesar
N-(3,5-Dimethoxyphenyl)-2-nitrobenzenesulfonamide (H60616) 2 Reduced thermal stability Alfa Aesar

Key Findings :

  • Nitro at 4-position (e.g., H58147): The para-nitro group may improve π-π stacking interactions in enzymatic pockets, enhancing anti-enzymatic activity .

Halogen-Substituted Analogs

Halogenated derivatives, such as N-(3,4-dichlorobenzyl)-3-nitrobenzenesulfonamide (H58644) , demonstrate distinct properties:

Compound Name (Stock #) Substituents Key Differences Source
N-(3,4-Dichlorobenzyl)-3-nitrobenzenesulfonamide (H58644) 3,4-dichloro Higher electronegativity, increased lipophilicity Alfa Aesar
N-(4-Fluoro-3-nitrophenyl)methanesulfonamide 4-fluoro, 3-nitro Enhanced bioactivity due to fluorine Literature

Key Findings :

  • Fluorine substituents : The 4-fluoro-3-nitro combination (e.g., CAS 85482-36-6) may enhance metabolic stability and target affinity .

Data Gaps :

  • Direct comparative studies on the antimicrobial efficacy of the target compound vs. its dichloro or fluoro analogs are lacking in the provided evidence.

Biological Activity

N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 298.33 g/mol
  • Functional Groups : Nitro group (-NO2), sulfonamide group (-SO2NH-), and a dimethylphenyl moiety.

The presence of the nitro group can enhance the compound's reactivity, while the sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), which plays a role in bacterial folic acid synthesis.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the synthesis of folic acid in microorganisms, similar to other sulfonamides. This inhibition can lead to growth suppression of bacteria.
  • Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxicity in cancer cells.
  • Binding Affinity : The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity towards target proteins.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Sulfonamides are traditionally known for their effectiveness against various bacterial strains. Studies indicate that this compound may exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have shown that analogs of this compound possess significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.3 μM against certain cancer cell lines, indicating potent cytotoxicity . This suggests that modifications to the structure can enhance the efficacy against cancer cells.

Research Findings

StudyFindings
The compound interacts with biological targets, potentially inhibiting enzyme activity and modulating cellular functions.
Related compounds showed enhanced anticancer activity with significant potency against various cell lines.
Exhibited moderate antibacterial activity against multiple bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : A study evaluating the compound's analogs found that they maintained on-target inhibition for specific proteins involved in cancer progression (MDM2 and XIAP) while exhibiting improved potency compared to previous compounds .
  • Antimicrobial Screening : Another research effort screened various derivatives of sulfonamides against bacterial strains, revealing that this compound exhibited significant activity, supporting its potential use in antibiotic development.

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